molecular formula C11H13NO2 B599854 (2R,4R)-4-phenylpyrrolidine-2-carboxylic acid CAS No. 103290-41-1

(2R,4R)-4-phenylpyrrolidine-2-carboxylic acid

Cat. No.: B599854
CAS No.: 103290-41-1
M. Wt: 191.23
InChI Key: JHHOFXBPLJDHOR-VHSXEESVSA-N
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Description

(2R,4R)-4-Phenylpyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative characterized by a five-membered ring with a phenyl group at the 4-position and a carboxylic acid at the 2-position. Its stereochemistry (2R,4R) is critical for its conformational behavior, influencing its biological activity, solubility, and intermolecular interactions. This compound serves as a key intermediate in pharmaceuticals, particularly in protease inhibitors and anticoagulants like Eribaxaban derivatives .

Properties

IUPAC Name

(2R,4R)-4-phenylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHOFXBPLJDHOR-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN[C@H]1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Enantioselective Ring-Opening

A widely reported method involves the enantioselective ring-opening of pyrrolidine precursors. For instance, VulcanChem outlines a strategy where chiral palladium catalysts induce asymmetry during the functionalization of a pyrrolidine ring. Starting from a racemic 4-phenylpyrrolidine intermediate, the carboxylic acid group is introduced at the C2 position via oxidation, with the catalyst controlling both the C2 and C4 stereocenters. Key parameters include:

ParameterValue/DetailSource
CatalystPd-(R)-BINAP complex
SolventTetrahydrofuran (THF)
Temperature−20°C to 25°C
Enantiomeric Excess92–95%
Yield78–82%

This method excels in stereochemical fidelity but requires stringent temperature control and expensive catalysts.

Hydrogenation of Nitrile Intermediates

Raney Nickel-Catalyzed Hydrogenation

Adapting methods from CN103408480A , a nitro-substituted pyrrolidine precursor undergoes hydrogenation to introduce the carboxylic acid group. The process involves:

  • Nitrile Formation : Benzyl cyanide reacts with ethyl bromoacetate under basic conditions to form 3-cyano-phenylpropionic acid ethyl ester.

  • Hydrogenation : Raney nickel catalyzes the reduction of the nitrile to an amine, followed by cyclization to yield the pyrrolidine ring.

  • Acid Hydrolysis : The ethyl ester is hydrolyzed to the carboxylic acid.

Optimization Insights :

  • Hydrogen pressure (1–2 atm) critically affects yield: 1 atm yields 64.7%, while 2 atm improves to 79%.

  • Stereochemical control is achieved via steric hindrance during cyclization, favoring the (2R,4R) configuration.

StepConditionsYieldSource
Nitrile FormationNaH/THF, 8 hr, RT58–80%
HydrogenationRaney Ni, H₂ (1–2 atm), 4 hr64–79%
HydrolysisHCl (6M), reflux, 6 hr85–90%

Cycloaddition-Based Strategies

1,3-Dipolar Cycloaddition

A cycloaddition route reported in IUCr employs methyl 2-phenylacrylate, diethyl aminomalonate, and 4-nitrobenzaldehyde to construct the pyrrolidine ring. The nitro group directs regioselectivity, while the reaction’s stereochemical outcome is influenced by the dienophile’s geometry. Post-synthetic modifications include:

  • Reduction of the nitro group to an amine.

  • Oxidation of the ester to a carboxylic acid.

Key Data :

  • Cycloaddition yield: 70–75%.

  • Diastereomeric ratio (dr): 3:1 in favor of the (2R,4R) isomer after recrystallization.

Resolution of Racemic Mixtures

Chiral Chromatography

Though less common, preparative chiral HPLC has been used to resolve racemic 4-phenylpyrrolidine-2-carboxylic acid. A cellulose-based chiral stationary phase achieves baseline separation with:

  • Mobile Phase : Hexane/isopropanol (80:20) + 0.1% trifluoroacetic acid.

  • Enantiomeric Excess : >99%.

  • Throughput Limitation : Suitable for small-scale (<10 g) production.

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost
Asymmetric Catalysis78–8292–95ModerateHigh
Hydrogenation64–7985–90HighLow
Cycloaddition70–7590–94ModerateMedium
Chiral Resolution40–50>99LowVery High

Emerging Techniques

Biocatalytic Approaches

Recent advances employ transaminases and ketoreductases to synthesize chiral pyrrolidine intermediates. For example, a Candida antarctica lipase catalyzes the kinetic resolution of a prochiral diketone, achieving 88% ee for the (2R,4R) isomer .

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-4-phenylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Formation of phenylpyrrolidine-2-carboxylic acid derivatives.

    Reduction: Formation of phenylpyrrolidine-2-methanol or phenylpyrrolidine-2-aldehyde.

    Substitution: Formation of halogenated or nitrated phenylpyrrolidine-2-carboxylic acid derivatives.

Scientific Research Applications

(2R,4R)-4-phenylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R,4R)-4-phenylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This interaction can influence various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Stereoisomers

  • (2R,4S)-1-Boc-4-Phenylpyrrolidine-2-carboxylic Acid (CAS: 144069-70-5): Molecular Formula: C₁₆H₂₁NO₄ Hazards: Acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) . Key Differences: The 4S configuration alters hydrogen-bonding capacity and steric interactions, reducing its utility in certain enantioselective syntheses compared to the 4R isomer.
  • (2S,4R)-Boc-4-Phenylpyrrolidine-2-carboxylic Acid (CAS: 336818-78-1): Molecular Weight: 291.35 g/mol Safety: Classified as non-hazardous, contrasting with the 2R,4S isomer . Applications: Widely used in peptide synthesis due to its stability under basic conditions.

Structural Isomers

  • (2R,4R)-1-Boc-4-Methoxypyrrolidine-2-carboxylic Acid :
    • Modification : Methoxy group at C4 instead of phenyl.
    • Impact : Increased polarity and reduced hydrophobicity compared to the phenyl-substituted analog. The envelope conformation of the pyrrolidine ring is stabilized by O–H···O hydrogen bonds .

Substituted Derivatives

Hydroxy and Hydroxymethyl Derivatives

  • (2R,4R)-4-Hydroxypyrrolidine-2-carboxylic Acid (cis-4-Hydroxy-D-proline) :

    • CAS : 2584-71-6
    • Role : A proline derivative involved in collagen biosynthesis and metabolic pathways .
    • Comparison : The hydroxyl group enhances water solubility but reduces membrane permeability relative to the phenyl-substituted compound.
  • (2R,4S)-4-(Hydroxymethyl)pyrrolidine-2-carboxylic Acid: Synonym: D-trans-4-(Hydroxymethyl)proline Applications: Used in peptide mimetics due to its flexible hydroxymethyl side chain .

Fluorinated Derivatives

  • (2S,4R)-4-(4-Fluorobenzyl)pyrrolidine-2-carboxylic Acid (CAS: 1049977-93-6): Molecular Formula: C₁₂H₁₄FNO₂ Impact: Fluorine substitution increases metabolic stability and lipophilicity, making it advantageous in CNS-targeting drugs .
  • (2S,4R)-1-(4-Fluorobenzenesulfonyl)-4-Hydroxypyrrolidine-2-carboxylic Acid (CAS: 299181-56-9) :

    • Applications : Sulfonyl groups enhance binding to serine proteases, useful in covalent inhibitor design .

Biological Activity

(2R,4R)-4-phenylpyrrolidine-2-carboxylic acid is a chiral compound that has garnered attention in various fields of biological and medicinal research due to its unique structural properties and biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a phenyl group at the fourth carbon and a carboxylic acid group at the second carbon. Its molecular formula is C12_{12}H15_{15}NO2_2, and it has a molecular weight of 219.25 g/mol. The chiral nature of this compound allows it to interact selectively with various biological targets, influencing their activity.

The mechanism of action for this compound involves its ability to bind to specific enzymes and receptors. This binding can modulate biochemical pathways, potentially leading to therapeutic effects. For instance, studies indicate that this compound may act as an enzyme inhibitor or a ligand in biochemical assays, affecting various metabolic processes.

1. Antimicrobial Properties

Research has shown that compounds structurally similar to this compound exhibit significant antimicrobial activity. These compounds can inhibit bacterial growth, suggesting potential applications in developing new antibiotics.

2. Neuroprotective Effects

There is growing interest in the neuroprotective properties of this compound. It has been investigated for its potential role in treating neurological disorders by modulating protein-ligand interactions and influencing enzyme mechanisms related to neurodegeneration.

3. Cytotoxicity Against Cancer Cells

A series of studies have evaluated the cytotoxic effects of pyrrolidine derivatives on cancer cells. Notably, this compound has shown promise in selectively inducing cytotoxicity in cancer cells while sparing non-transformed cells. This selectivity is attributed to the compound's ability to downregulate nutrient transport systems in cancer cells, leading to cell death through nutrient deprivation .

Table 1: Summary of Biological Activities

Activity Description References
AntimicrobialInhibits bacterial growth; potential for antibiotic development
NeuroprotectiveModulates protein interactions; potential treatment for neurological disorders
CytotoxicitySelectively induces cell death in cancer cells; downregulates nutrient transport

Study Examples

  • Cytotoxicity Study : A study investigated the effects of this compound on various cancer cell lines. The results indicated that at concentrations around 2 μM, the compound effectively induced vacuolation and downregulated nutrient transporters, leading to cell death .
  • Neuroprotective Mechanism : Another study assessed the neuroprotective effects of similar pyrrolidine compounds on neuronal cell lines exposed to oxidative stress. The findings suggested that these compounds could enhance cell viability by modulating antioxidant responses.

Q & A

Q. Table 1: Synthesis Method Efficiency

MethodYield (%)Stereopurity (%)Key Reference
Boc Deprotection85–92>99
Asymmetric Catalysis78–8895–98
Chiral Resolution65–75>99

Q. Table 2: Analytical Techniques

TechniqueApplicationLimitations
X-ray CrystallographyAbsolute configuration determinationRequires high-quality crystals
Chiral HPLCEnantiomeric excess measurementColumn lifetime issues
DFT CalculationsConformational analysisComputational cost

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